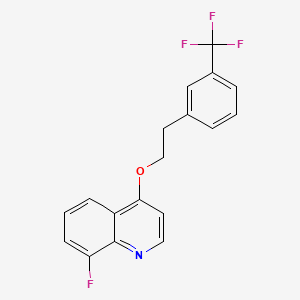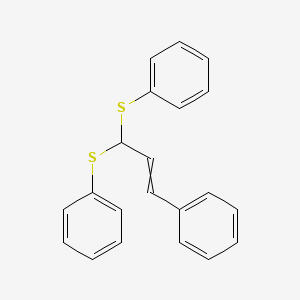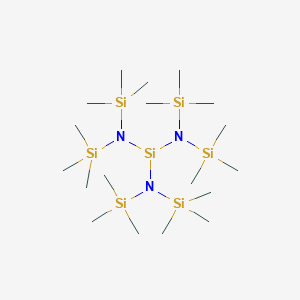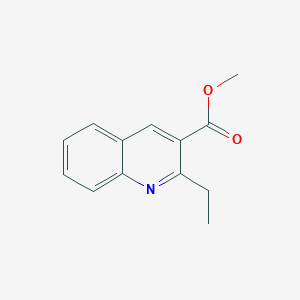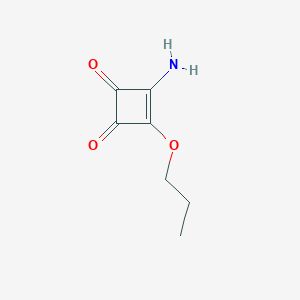![molecular formula C22H14N4O2S B14285698 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione CAS No. 141717-63-7](/img/structure/B14285698.png)
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione is a complex organic compound that features a tetrazole ring, a phenyl group, and an anthracene-9,10-dione moiety
Preparation Methods
The synthesis of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-phenyl-1H-tetrazole-5-thiol, which is then reacted with an appropriate anthracene derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as indium (III) chloride to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the anthracene-9,10-dione moiety, potentially altering its electronic properties.
Substitution: The phenyl group and the tetrazole ring can participate in substitution reactions, often using reagents like sodium azide and propargyl bromide
Scientific Research Applications
2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione involves its interaction with molecular targets through its tetrazole and anthracene moieties. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and anthracene-based molecules. For example:
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and phenyl group but lacks the anthracene moiety.
Anthracene-9,10-dione derivatives: Similar in structure but may have different substituents on the anthracene ring.
5-Phenyltetrazole: Another tetrazole derivative with different substituents
The uniqueness of 2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione lies in its combination of the tetrazole ring, phenyl group, and anthracene-9,10-dione moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
141717-63-7 |
|---|---|
Molecular Formula |
C22H14N4O2S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H14N4O2S/c27-20-16-8-4-5-9-17(16)21(28)19-12-14(10-11-18(19)20)13-29-22-23-24-25-26(22)15-6-2-1-3-7-15/h1-12H,13H2 |
InChI Key |
IKRYFYYQYVUJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



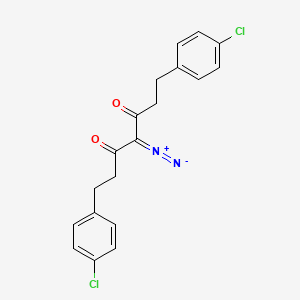
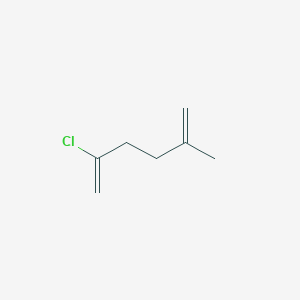
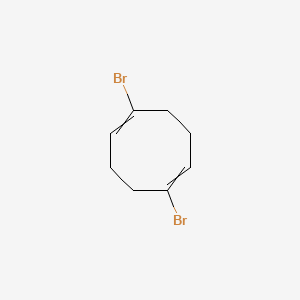
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
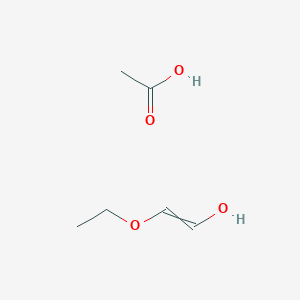
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
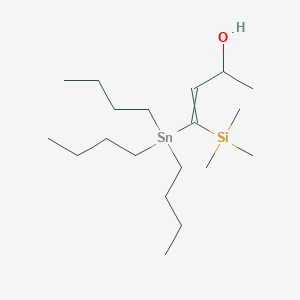
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
